3,4'-Dinitrobiphenyl

Crystallography Solid-State Packing Molecular Conformation

For polyimide synthesis requiring unsymmetrical chain growth, symmetrical isomers (e.g., 4,4'-dinitrobiphenyl) produce ordered, crystalline packing that limits solubility and processability. 3,4'-Dinitrobiphenyl (MW 244.21) offers a solution: - Reduction yields 3,4'-diaminobiphenyl for disrupted polymer chain packing and amorphous high-performance films. - Nearly planar conformation (torsion angle -179°) vs. twisted 4,4'-isomer (33°) enables comparative π-stacking studies. - Validated reference compound for nitroreductase bioactivation assays (TA98 strains). Available for immediate research dispatch.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
CAS No. 6311-43-9
Cat. No. B11954398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4'-Dinitrobiphenyl
CAS6311-43-9
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8H
InChIKeyLTPDHLOPQDBSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4'-Dinitrobiphenyl: Asymmetric Dinitro Building Block


3,4'-Dinitrobiphenyl (C12H8N2O4, MW 244.21) is an asymmetrically substituted dinitro aromatic compound of the biphenyl class, distinguished from symmetrical isomers such as 4,4'-dinitrobiphenyl (CAS 1528-74-1) and 2,2'-dinitrobiphenyl (CAS 2436-96-6) by its unique 3,4'-substitution pattern [1]. This positional isomerism confers distinct steric and electronic properties that dictate its behavior in synthetic transformations and biological systems. The compound is recognized in authoritative chemical databases as 3,4'-Dinitro-1,1'-biphenyl and carries the NSC identifier 43204, indicative of its historical screening in biological contexts [2].

3,4'-Dinitrobiphenyl: Irreplaceable by Generic Isomers


The substitution pattern of nitro groups on the biphenyl scaffold is a primary determinant of molecular planarity, intermolecular packing, and electronic distribution, which in turn governs reactivity in cross-coupling reactions and biological interactions. While symmetrical isomers like 4,4'-dinitrobiphenyl offer higher molecular symmetry and 2,2'-dinitrobiphenyl introduces steric hindrance at the ortho positions, the 3,4'-asymmetric arrangement of 3,4'-dinitrobiphenyl provides a distinct balance of electronic effects and conformational flexibility [1]. Evidence from mutagenicity studies demonstrates that the position of the nitro group (4' vs 3') on the second phenyl ring significantly alters the compound's interaction with biological nitroreductase enzymes, meaning that isomer substitution in toxicological or pharmaceutical intermediate contexts can lead to non-equivalent outcomes [2]. For polymer synthesis applications using dinitrobiphenyl monomers, the substitution pattern directly influences the step-growth polycondensation kinetics and the final polymer chain architecture, making isomer-specific procurement essential for reproducible material properties [3].

3,4'-Dinitrobiphenyl Differentiation Evidence


Crystal Structure Planarity: 3,4'- vs 4,4'-Isomer

Single-crystal X-ray diffraction analysis reveals that 3,4'-dinitrobiphenyl adopts a nearly planar conformation with a torsion angle of -179(2)° between the two phenyl rings, deviating from planarity by less than 0.2 Å [1]. In contrast, the symmetrical 4,4'-dinitrobiphenyl has been reported to exhibit significant torsional twisting, with a dihedral angle between the two aromatic rings of approximately 33°, as determined by prior crystallographic studies [2]. This near-planarity in 3,4'-dinitrobiphenyl facilitates extended π-conjugation and influences solid-state packing governed by van der Waals interactions with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].

Crystallography Solid-State Packing Molecular Conformation

Mutagenic Activity: 3,4'- vs 4,4'-Isomer in TA98

Structure-activity relationship studies across mono-, di-, tri-, and tetranitrobiphenyls demonstrate that the presence of a nitro group at the 4-position and its absence at the 2-position are structural requirements favoring mutagenic activity in Salmonella typhimurium strains TA98 and TA98/1,8DNP6 [1]. While 4,4'-dinitrobiphenyl was identified as the most potent mutagen among the dinitro isomers tested in this assay system, the 3,4'-substitution pattern produces a distinct activity profile due to the presence of only one 4-position nitro group [1]. Furthermore, 3,4-dinitrobiphenyl derivatives (including the 3,4'-isomer) were shown to release nitrous ions upon treatment with NaOH solution at a concentration of 10^-3 N, a reactivity shared with o-dinitrobenzene and 4NQO but distinct from other nitroaromatic subclasses [2].

Genotoxicity Nitroreductase Substrate Specificity SAR Studies

Unsymmetrical Tetranitrobiphenyl Synthesis Route

3,4'-Dinitrobiphenyl serves as a critical intermediate for accessing higher nitrated unsymmetrical biphenyls that are not directly accessible from symmetrical precursors. Historical synthetic studies demonstrate that nitration of 3,4'-dinitrobiphenyl yields 2,3',4,4'-tetranitrobiphenyl [1]. In contrast, the symmetrical 2,2'-dinitrobiphenyl (CAS 2436-96-6) upon further nitration yields 2,2',4,4'-tetranitrobiphenyl with a distinctly different substitution pattern [2]. This pathway differentiation is essential for applications requiring unsymmetrical polynitroaromatic scaffolds, such as precursors to unsymmetrical diamines for polymer synthesis or intermediates in the preparation of non-symmetrical quaterphenyls [3].

Nitration Chemistry Synthetic Intermediate Polynitroaromatics

Poly(arylene ether) Monomer: 3,4'- vs 4,4'-Isomer

Dinitrobiphenyl isomers have been evaluated as monomers in the synthesis of trifluoromethyl-substituted poly(arylene ether)s via step-growth polycondensation with bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane) [1]. While both 3,4'-dinitrobiphenyl and 4,4'-dinitrobiphenyl can participate as electrophilic monomers in nucleophilic aromatic substitution polycondensations, the asymmetric 3,4'-substitution pattern introduces a directional element to the polymer chain that influences regioregularity and chain packing, in contrast to the symmetrical 4,4'-isomer which yields more uniform chain architectures [1]. The resulting polymers exhibit distinct solubility, thermal stability, and film-forming properties dependent on the specific dinitrobiphenyl isomer employed [1].

Polycondensation Step-Growth Polymerization High-Performance Polymers

Zeolite-Assisted Nitration: 3,4'- vs 2,4'-Isomer

In the zeolite-assisted nitration of biphenyl using nitric acid, the dinitration product mixture contains 2,2'-dinitrobiphenyl, 2,4'-dinitrobiphenyl, and 4,4'-dinitrobiphenyl in ratios that vary with reaction conditions, reaching yields of more than 78.08% for total dinitration products [1]. Notably, the 3,4'-isomer is not reported as a major product in this catalytic nitration pathway, indicating that its formation requires distinct synthetic conditions (e.g., stepwise nitration or alternative nitrating agents) compared to the 2,4'- and 4,4'-isomers [1]. This differential synthetic accessibility has procurement implications: 3,4'-dinitrobiphenyl is not a commodity isomer and requires specialized synthetic routes for preparation .

Regioselective Synthesis Heterogeneous Catalysis Process Chemistry

3,4'-Dinitrobiphenyl Application Scenarios


Asymmetric Polyimide & Polyamide Monomer Precursor

3,4'-Dinitrobiphenyl serves as a strategic precursor for the synthesis of unsymmetrical diamines via reduction of the nitro groups to amines. The asymmetric 3,4'-substitution pattern translates to asymmetric diamine monomers (3,4'-diaminobiphenyl), which impart directional chain growth and disrupted chain packing in the resulting polyimides and polyamides. This contrasts with the symmetrical 4,4'-diaminobiphenyl (benzidine), which yields more ordered, crystalline polymer structures [1]. The differential tetranitration pathway (yielding 2,3',4,4'-tetranitrobiphenyl vs. 2,2',4,4'-tetranitrobiphenyl from the 2,2'-isomer) further expands the accessible monomer library for high-performance polymer design [2].

Nitroreductase Substrate Specificity & Genotoxicity Probe

For toxicology and molecular biology researchers investigating nitroaromatic genotoxicity mechanisms, 3,4'-dinitrobiphenyl occupies a distinct position in the structure-activity landscape. Unlike 4,4'-dinitrobiphenyl, which is a potent direct-acting mutagen in Salmonella typhimurium TA98 due to its dual 4-position nitro groups, 3,4'-dinitrobiphenyl possesses only one 4-position nitro group and exhibits a different activity profile across nitroreductase-proficient and -deficient strains [3]. This makes it a valuable comparator compound for dissecting the role of bacterial nitroreductase in the bioactivation of nitroaromatic environmental contaminants [4].

Crystallography & Solid-State Materials Research

The nearly planar molecular conformation of 3,4'-dinitrobiphenyl (torsion angle -179(2)°) makes it a model compound for studying the effects of asymmetric substitution on crystal packing and intermolecular interactions in biphenyl derivatives [5]. This contrasts with the twisted conformation of 4,4'-dinitrobiphenyl, which exhibits a dihedral angle of approximately 33° between aromatic rings. For materials scientists investigating π-stacking, charge transport, or the design of molecular cocrystals, the planarity of 3,4'-dinitrobiphenyl offers a distinct structural motif for comparative studies [5].

Ullmann Coupling: Unsymmetrical Biaryl Synthesis

3,4'-Dinitrobiphenyl can function as a precursor in Ullmann-type coupling reactions, where the existing nitro groups serve as activating and directing groups for further functionalization or as handles for subsequent reduction and diazotization chemistry . The asymmetric substitution pattern enables the construction of unsymmetrical biphenyl derivatives that are inaccessible from symmetrical dinitrobiphenyl starting materials, expanding the accessible chemical space for medicinal chemistry and materials science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4'-Dinitrobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.